3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C17H12N2O4. It is known for its complex molecular structure, which includes a naphthalene ring system substituted with hydroxy, nitrophenyl, and carboxamide groups. This compound is typically a solid with a light yellow to brown color and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide typically involves the condensation of 3-Hydroxy-2-naphthoic acid with 2-nitroaniline. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3-Hydroxy-N-(2-aminophenyl)naphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antibacterial and herbicidal activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of organic pigments and dyes for textile applications
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide involves its interaction with biological molecules. For instance, its antibacterial activity is attributed to the inhibition of photosynthetic electron transport in chloroplasts, which disrupts the energy production in bacterial cells. The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
- 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Uniqueness: 3-Hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group (at the 2-position) significantly affects its interaction with biological targets compared to other isomers .
Properties
CAS No. |
70936-87-7 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
3-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-10-12-6-2-1-5-11(12)9-13(16)17(21)18-14-7-3-4-8-15(14)19(22)23/h1-10,20H,(H,18,21) |
InChI Key |
VNNUHDFHFJJCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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